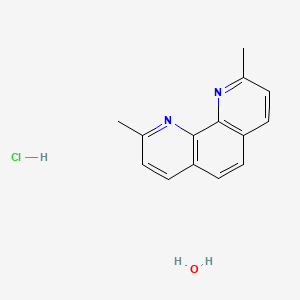
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate
Übersicht
Beschreibung
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is a derivative of the phenanthroline family, which is known for its chelating properties and ability to form complexes with various metal ions. The compound has been the subject of numerous studies due to its interesting chemical and physical properties, and its potential applications in various fields such as coordination chemistry and materials science.
Synthesis Analysis
The synthesis of 2,9-dimethyl-1,10-phenanthroline derivatives has been explored through various methods. A direct synthesis involving a Skraup-type reaction has been reported, which provides an efficient route to obtain the compound . Additionally, a nucleophilic methylation method has been used to prepare 2,9-[14C]Dimethyl-1,10-phenanthroline, which is useful for radiochemical applications . The synthesis of related compounds, such as a non-symmetric ligand with a 2,9-dimethyl-1,10-phenanthroline moiety, has also been achieved, demonstrating the versatility of the synthetic approaches .
Molecular Structure Analysis
The molecular structure of 2,9-dimethyl-1,10-phenanthroline and its derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For instance, the crystal structure of a dichromate dihydrate complex with 2,9-dimethyl-1,10-phenanthrolinium cations has been determined, revealing a tetrahedral coordination around the chromium atoms and a two-dimensional layered structure stabilized by hydrogen bonding and π-stacking interactions . The structural analysis of other complexes, such as those with nickel(II) dithiophosphates, has shown a pentacoordinated geometry around the metal center .
Chemical Reactions Analysis
2,9-Dimethyl-1,10-phenanthroline has been shown to participate in various chemical reactions, forming charge-transfer complexes with electron acceptors like chloranil and picric acid . The compound also undergoes displacement reactions, leading to the synthesis of sulfur-bridged bis-phenanthroline macrocycles and amino-substituted bis-phenanthrolines . These reactions highlight the reactivity of the compound and its potential for forming diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,9-dimethyl-1,10-phenanthroline have been characterized through different analytical techniques. Infrared spectroscopy has been used to study the vibrational modes of the compound and its hydrates, providing insights into the molecular interactions and bonding . The coordination chemistry of the compound has been further explored, revealing its ability to form stable complexes with metal ions, which exhibit distinct spectroscopic and magnetic properties .
Wissenschaftliche Forschungsanwendungen
Catalysis and Ligand Synthesis
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is used in synthesizing robust ligands for metal oxidation catalysts. The halogenated derivatives of this compound, like 2,9-bis(trichloromethyl)-1,10-phenanthroline, are instrumental in creating oxidatively resistant fluoro- and chloromethyl derivatives capable of coordination with metal oxidation catalysts (Beer, Jiménez, & Drago, 1993).
Thermodynamics in Micelle Systems
The compound also plays a role in understanding distribution thermodynamics within micelles. Research on its distribution in non-ionic surfactant Triton X-100 micelles highlights its thermodynamic interactions and accommodation in heterogeneous solvent mixtures (Kanzaki, Umebayashi, Uemura, & Ishiguro, 2001).
Crystallography and Structural Analysis
Crystallographic studies of the compound, such as those conducted on its octahydro derivative, provide insights into molecular packing and intermolecular interactions. These studies reveal its conformation and crystallographic properties, which are significant for understanding molecular structure and behavior (Feng, 2014).
Electrocatalysis
In electrocatalysis, the complex of Cu(II) with 2,9-dimethyl-1,10-phenanthroline serves as a catalyst for reducing O2 and H2O2. The methyl groups in this compound influence the potential where the adsorbed catalyst functions, demonstrating its utility in electrochemical applications (Zhang & Anson, 1993).
Organic Synthesis and Catalysis
This compound is also utilized in organic synthesis, particularly in the formation of coordination compounds and as a catalyst in reactions such as the allylic substitution, where its specific ligand properties are exploited (Sjögren et al., 1997).
Sensor Technology
Furthermore, it has applications in sensor technology. For instance, emissive copper compounds containing 2,9-dimethyl-1,10-phenanthroline are used as oxygen sensors, especially in crystalline forms that contain void space (Smith & Mann, 2009).
Safety And Hazards
Zukünftige Richtungen
The future directions of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate research and application are broad. It is used as a reagent for the colorimetric determination of copper and acts as a chelating agent . It is also used in the synthesis of arly ketones , suggesting potential applications in organic synthesis and pharmaceutical research.
Eigenschaften
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDYLFLZNGECIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate | |
CAS RN |
303136-82-5, 332360-00-6 | |
| Record name | Neocuproine hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



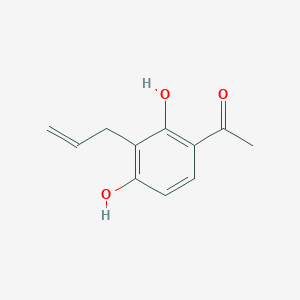

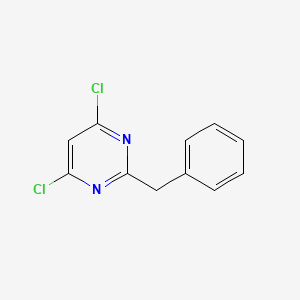


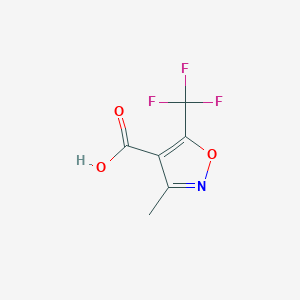
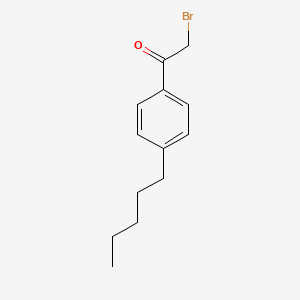



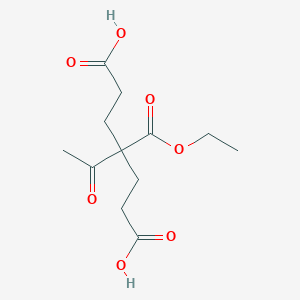
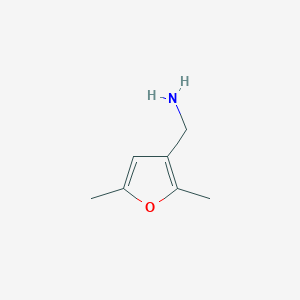

![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)